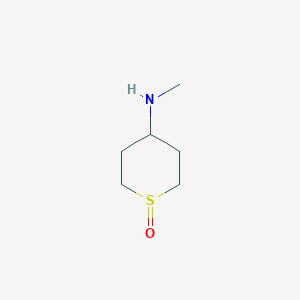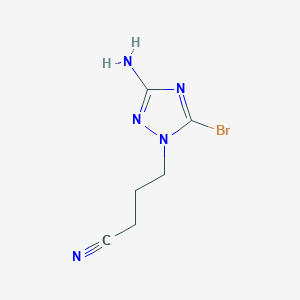
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromine atom, and a butanenitrile group attached to the triazole ring. It has a molecular formula of C6H8BrN5 and a molecular weight of 230.07 g/mol .
Métodos De Preparación
The synthesis of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with butanenitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can lead to the formation of various substituted triazoles.
Aplicaciones Científicas De Investigación
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Triazole derivatives, including this compound, are investigated for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino and bromine groups enhances its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound lacks the bromine and butanenitrile groups, making it less versatile in terms of chemical reactivity and applications.
4-(1H-1,2,4-triazol-1-yl)butanenitrile: This compound lacks the amino and bromine groups, which may affect its biological activity and binding properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a similar triazole core but differ in the substituents attached to the triazole ring, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8BrN5 |
|---|---|
Peso molecular |
230.07 g/mol |
Nombre IUPAC |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)butanenitrile |
InChI |
InChI=1S/C6H8BrN5/c7-5-10-6(9)11-12(5)4-2-1-3-8/h1-2,4H2,(H2,9,11) |
Clave InChI |
JMXSLMUICWZMLQ-UHFFFAOYSA-N |
SMILES canónico |
C(CC#N)CN1C(=NC(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


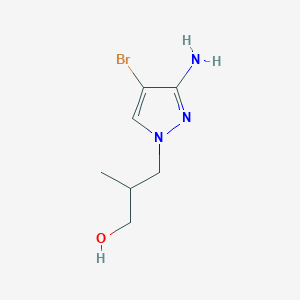

![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)
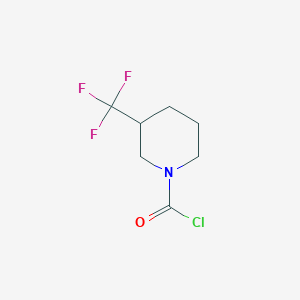
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13306968.png)

![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13306984.png)

![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
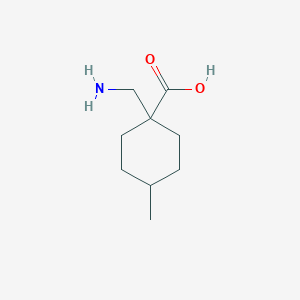

![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)

